morpholine;sulfuric acid
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Overview
Description
Morpholine is an organic chemical compound with the formula O(C₂H₄)₂NH. It is a heterocycle featuring both amine and ether functional groups. Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. When combined, morpholine and sulfuric acid can form a novel solid acidic reagent, which has been identified using various spectroscopic and microscopic techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine is often produced industrially by the dehydration of diethanolamine with concentrated sulfuric acid . Another method involves the reaction of bis(2-chloroethyl)ether with ammonia, which also produces ammonium chloride as a byproduct .
Industrial Production Methods
The industrial production of morpholine typically involves the dehydration of diethanolamine using concentrated sulfuric acid. This method is preferred due to its efficiency and the availability of diethanolamine as a starting material .
Chemical Reactions Analysis
Types of Reactions
Morpholine undergoes various types of chemical reactions, including:
Oxidation: Morpholine can be oxidized to form N-formylmorpholine.
Reduction: Reduction reactions can convert morpholine derivatives into simpler amine compounds.
Substitution: Morpholine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with morpholine include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions often involve solvents such as ethanol or dimethylformamide (DMF) and may require heating or refluxing .
Major Products Formed
The major products formed from reactions involving morpholine include various heterocyclic compounds, such as triazoloquinazoline and polyhydroquinoline derivatives .
Scientific Research Applications
Morpholine stabilized on nano silica sulfuric acid has been used as a novel reusable catalyst in the synthesis of triazoloquinazoline and polyhydroquinoline derivatives . These compounds have significant pharmacological activities, including anticancer, antidiabetic, antihypertensive, analgesic, anti-inflammatory, antihistaminic, antiallergic, antimalarial, antimicrobial, and anti-HIV activities .
Mechanism of Action
The mechanism by which morpholine exerts its effects involves its ability to act as a base due to the presence of the amine group. This allows it to participate in various chemical reactions, including catalysis and nucleophilic substitution. The molecular targets and pathways involved include the formation of stable intermediates and transition states that facilitate the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Piperazine: Another heterocyclic compound with similar amine functionality.
Pyrrolidine: A five-membered ring compound with an amine group.
Tetrahydrofuran: A heterocyclic compound with an ether group but lacking the amine functionality.
Uniqueness
Morpholine’s uniqueness lies in its dual functionality as both an amine and an ether, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and transition states makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
51477-26-0 |
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Molecular Formula |
C8H20N2O6S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
morpholine;sulfuric acid |
InChI |
InChI=1S/2C4H9NO.H2O4S/c2*1-3-6-4-2-5-1;1-5(2,3)4/h2*5H,1-4H2;(H2,1,2,3,4) |
InChI Key |
LYJBOOIEDMKARL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1.OS(=O)(=O)O |
Origin of Product |
United States |
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